

Application Notes and Protocols: Deprotection of the Z-Group (Benzyloxycarbonyl) from Lysine

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Compound of Interest

Compound Name: *H-Lys(Z)-OH*

Cat. No.: B554749

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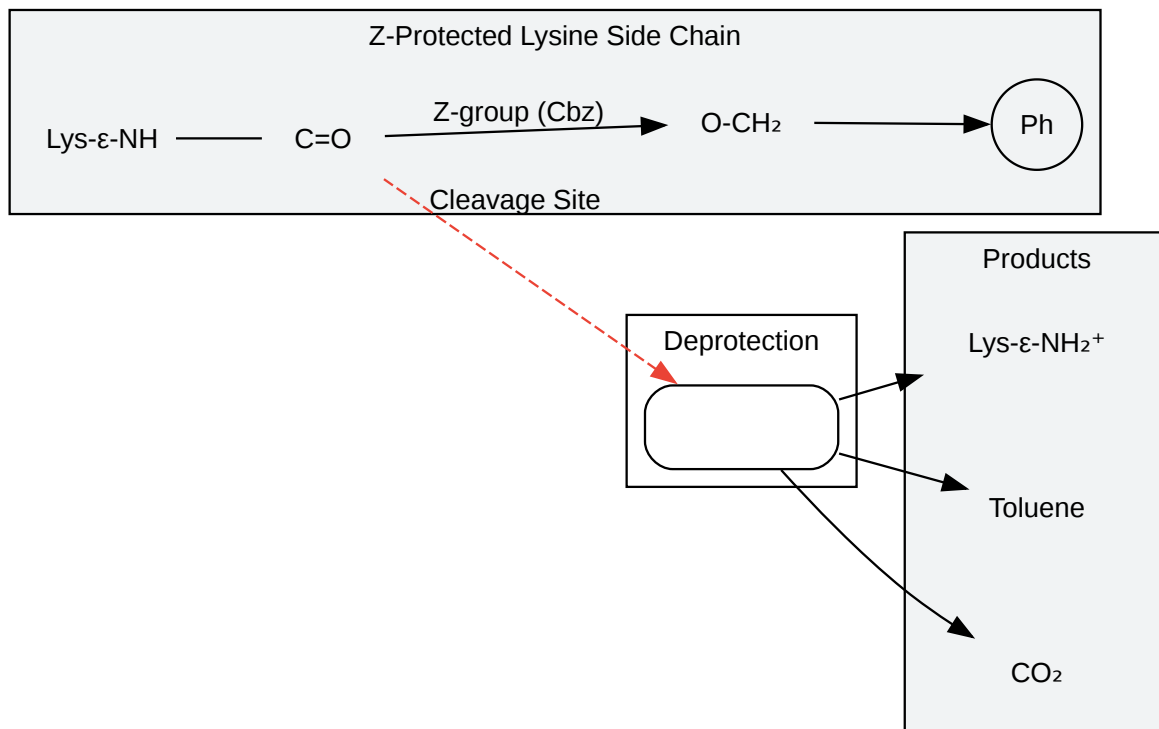
Introduction

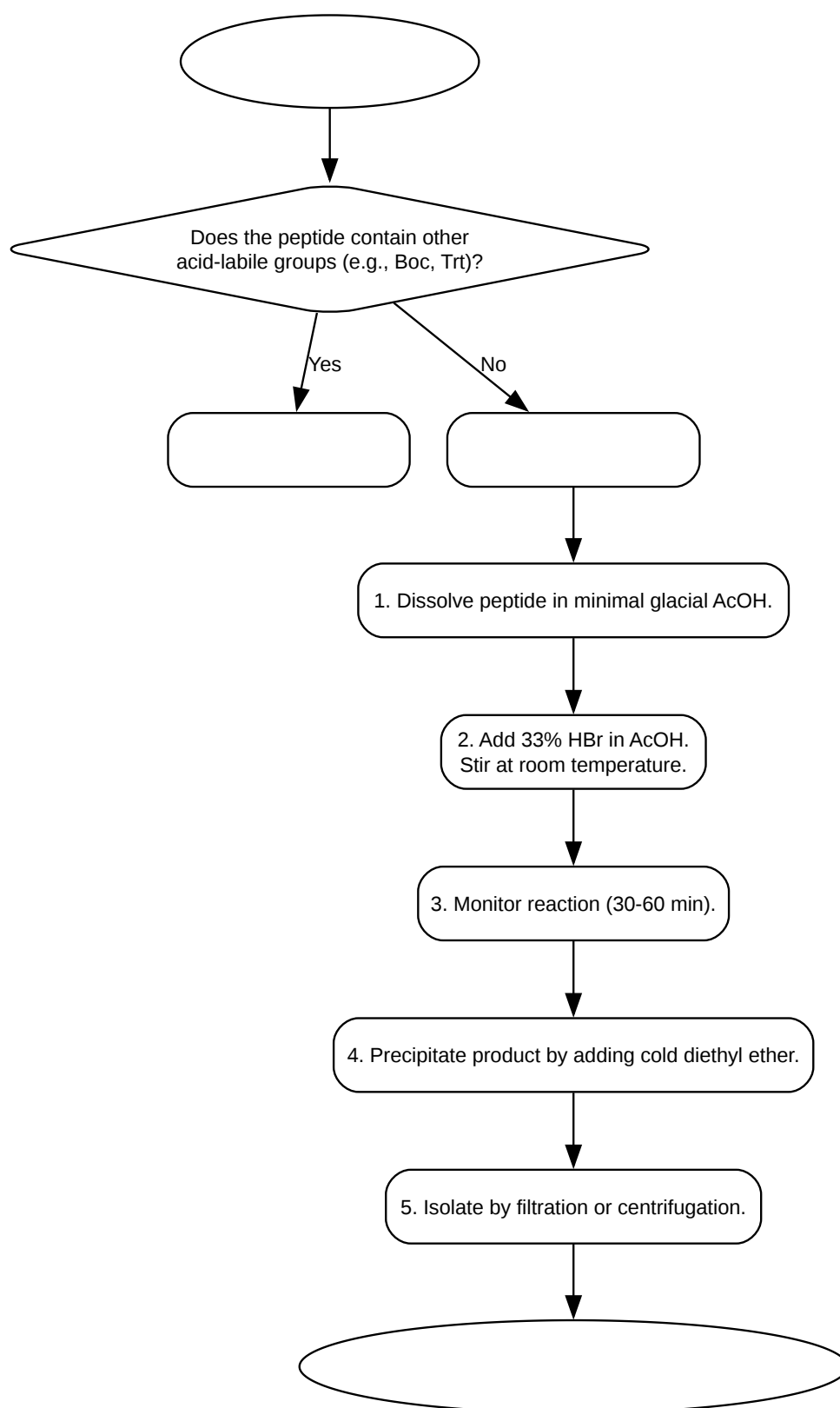
The benzyloxycarbonyl (Z or Cbz) group is a widely utilized amine protecting group in organic synthesis, particularly in solution-phase peptide synthesis.^{[1][2]} Its stability under a range of conditions and its selective removal make it a valuable tool for protecting the ϵ -amino group of lysine residues during the construction of complex peptides. The Z-group's removal is typically achieved under conditions that do not affect other common protecting groups, ensuring the integrity of the peptide chain.^[2] This document provides detailed protocols and comparative data for the most common methods of Z-group deprotection from lysine residues.

The primary strategies for Z-group cleavage are catalytic hydrogenation, transfer hydrogenation, and acidolysis. The choice of method depends on several factors, including the presence of other sensitive functional groups in the peptide, the scale of the reaction, and the available laboratory equipment.

Deprotection Strategies

The removal of the Z-group from a lysine residue proceeds via the cleavage of the benzylic C-O bond, liberating the free amine, toluene, and carbon dioxide.





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References

- 1. Cbz-Protected Amino Groups [organic-chemistry.org]
- 2. biosynth.com [biosynth.com]
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